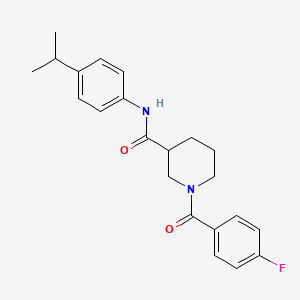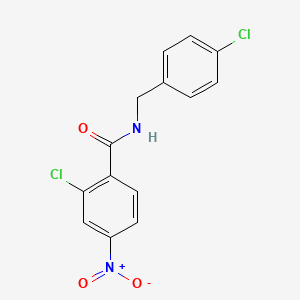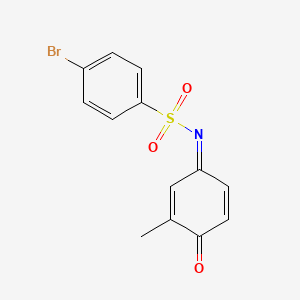![molecular formula C15H13NO3 B5917196 2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as Menadione 2-phenylacetoxime or MPKO. It is a derivative of vitamin K, which is an essential nutrient for blood coagulation. MPKO has been found to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of MPKO is not fully understood. However, it has been suggested that MPKO may exert its biological activities by inducing oxidative stress in cells. This oxidative stress may lead to the activation of apoptosis, which is a process of programmed cell death. Additionally, MPKO has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPKO has been found to exhibit various biochemical and physiological effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. MPKO has also been found to inhibit the activity of certain enzymes, including NADPH oxidase and cyclooxygenase-2 (COX-2). Additionally, MPKO has been found to modulate the expression of certain genes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPKO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been extensively studied for its potential applications in scientific research, and its biological activities are well characterized. However, there are also some limitations to using MPKO in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for MPKO research. One potential direction is to investigate its potential applications in cancer treatment. MPKO has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment, and further studies could explore its potential as a standalone cancer treatment. Additionally, future research could investigate the mechanism of action of MPKO in more detail, which could lead to the development of more effective cancer treatments. Finally, future studies could investigate the potential applications of MPKO in other areas of scientific research, such as antimicrobial and antioxidant therapies.
Métodos De Síntesis
MPKO can be synthesized by reacting 2-methyl-1,4-benzoquinone with 2-phenylaceto-nitrile in the presence of sodium methoxide. The resulting product is then treated with hydroxylamine hydrochloride to form MPKO. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
MPKO has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anticancer, and antimicrobial properties. MPKO has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-9-13(17)7-8-14(11)16-19-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYYHUDIBMBCD-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)
![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)



![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
